molecular formula C12H12O B13588135 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one

Cat. No.: B13588135
M. Wt: 172.22 g/mol
InChI Key: IINAIYOXHYNZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system fused with a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst. This method has been shown to be efficient and yields the desired compound with good selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Hydrogenation using palladium or nickel catalysts.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: A closely related compound with a similar indene ring system but different functional group.

    2,3-dihydro-1H-inden-1-one: Another indene derivative with distinct structural features and reactivity.

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is unique due to its combination of the indene ring system with a prop-2-en-1-one moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one

InChI

InChI=1S/C12H12O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h2-6,11H,1,7-8H2

InChI Key

IINAIYOXHYNZKO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CC2=CC=CC=C2C1

Origin of Product

United States

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